

Altromycin H initial isolation from South African bushveld soil

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Compound Focus: Altromycin H

CAS No.: 160219-87-4

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Initial Discovery of the Altromycins

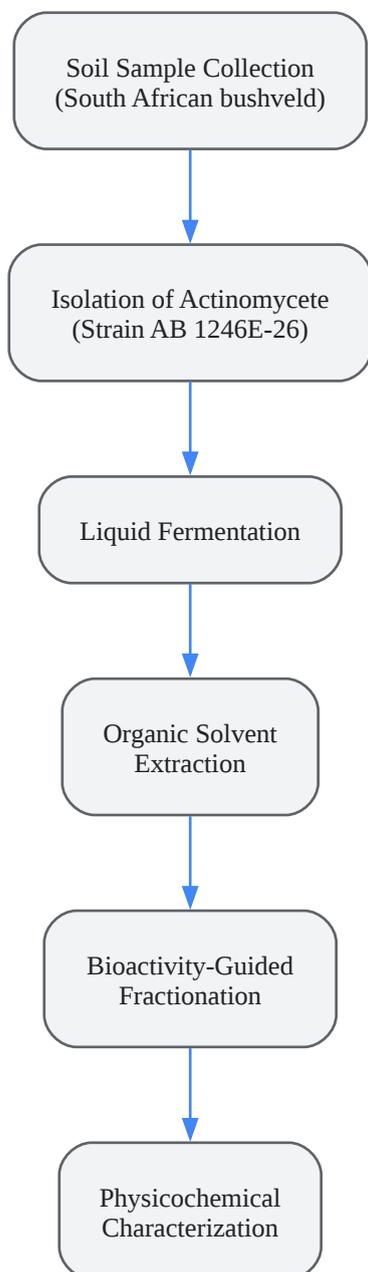
The altromycins, including **Altromycin H**, were first reported in 1990. They were discovered from an actinomycete strain isolated from a soil sample in South Africa [1].

The table below summarizes the key information from this initial discovery:

Aspect	Description
Producing Organism	Actinomycete strain AB 1246E-26 [2] [1]
Geographical Source	South African bushveld soil [2] [1]
Antibacterial Activity (MIC range)	Gram-positive bacteria: 0.2 to 3.12 µg/ml against <i>Streptococci</i> and <i>Staphylococci</i> [2]
Cytotoxic Activity	Active against various cancer cell lines: cervical cancer (HeLa), human lung cancer (A549), colon tumour (HCT-8), murine leukemia (P388), and ovarian sarcoma (M5076) [1]

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the discovery and initial characterization of the altromycins, as inferred from the available literature [2] [1].



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Altromycin discovery workflow from soil sampling to characterization.

- **Sample Collection & Strain Isolation:** The process began with the collection of a soil sample from the South African bushveld. The producing organism, an actinomycete designated **strain AB 1246E-26**, was isolated from this sample [2] [1]. The original publication classified it as an actinomycete, with preliminary characterization narrowing it down to *Nocardia* or the related (now defunct) genus *Micropolyspora* [1].
- **Fermentation & Extraction:** The isolated strain was grown in a fermentation broth to produce the secondary metabolites. The antibacterial compounds were then extracted from the whole fermentation broth using organic solvents [1].
- **Bioactivity-Guided Isolation:** The extract was purified using **bioactivity-guided fractionation**. This means that each fraction obtained during purification was tested for its antibacterial activity, and only the active fractions were selected for further separation, leading to the isolation of the altromycin complex [1].
- **Structural Characterization:** The altromycins were identified as novel anthraquinone-derived antibiotics structurally related to the pluramycin family. **Altromycin H** is one of at least nine closely related analogues (Altromycins A-I) that were isolated [1] [3].

Finding More Detailed Information

The search results indicate that a comprehensive, step-by-step technical guide for **Altromycin H** isolation is not publicly available. To acquire more detailed experimental protocols, you may need to pursue the following avenues:

- **Access the Original Paper:** The most detailed methodology will be in the primary research article: *J Antibiot (Tokyo)*. 1990 Mar;43(3):223-8. You can obtain it using the **PMID 2324007** or **DOI 10.7164/antibiotics.43.223** [2].
- **Explore Synthetic Studies:** Subsequent research has focused on the chemical synthesis of the altromycin core structure (aglycone) [3] [4]. These papers offer deep technical detail on creating the molecule in the lab, which may provide valuable insights, though they do not cover the initial fermentation and isolation from the natural producer.
- **Review Broader Context:** A 2024 review on South African actinobacteria confirms that the altromycins are recognized as structurally novel metabolites from this region but does not add new isolation details [1].

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To cite this document: Smolecule. [Altromycin H initial isolation from South African bushveld soil].

Smolecule, [2026]. [Online PDF]. Available at:

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